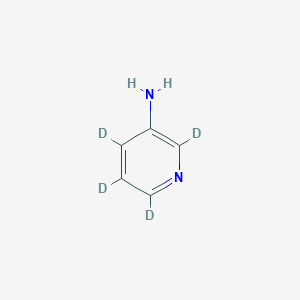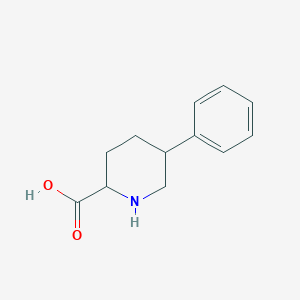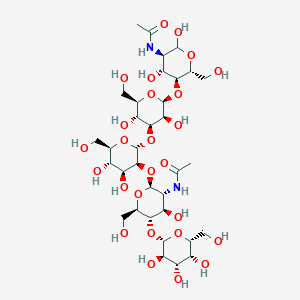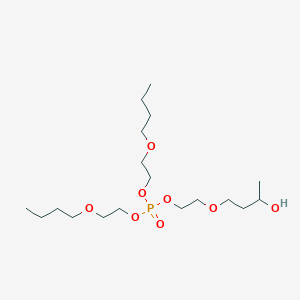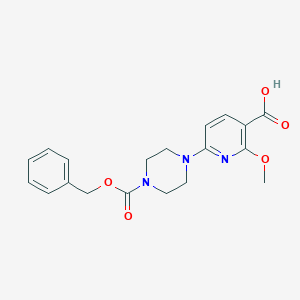
6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyloxycarbonyl group and a methoxynicotinic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions. The methoxynicotinic acid moiety is then attached via a nucleophilic substitution reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability, while the methoxynicotinic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
特性
分子式 |
C19H21N3O5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
2-methoxy-6-(4-phenylmethoxycarbonylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-15(18(23)24)7-8-16(20-17)21-9-11-22(12-10-21)19(25)27-13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,23,24) |
InChIキー |
IIHMKMQVFMGKJM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)

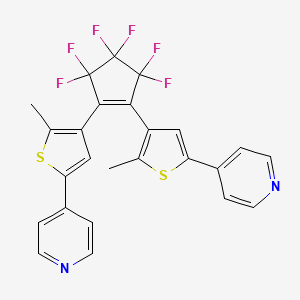
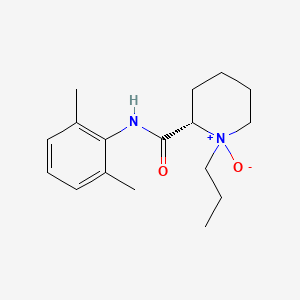
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
